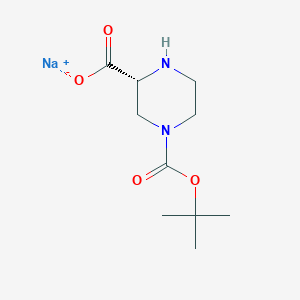![molecular formula C10H9N3 B12823969 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile: is a heterocyclic compound that features a benzimidazole core with two methyl groups at the 5 and 6 positions and a nitrile group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-carboxylic acid.
Reduction: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving benzimidazole derivatives.
Medicine: Research has explored the use of this compound in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes, due to its stable heterocyclic structure.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzimidazole core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
5,6-Dimethylbenzimidazole: Lacks the nitrile group but shares the benzimidazole core.
1H-Benzimidazole-5-carbonitrile: Similar structure but without the methyl groups.
2-Methylbenzimidazole: Contains a single methyl group and lacks the nitrile group.
Uniqueness: 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is unique due to the presence of both methyl groups and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H9N3 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
5,6-dimethylbenzimidazole-1-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-7-3-9-10(4-8(7)2)13(5-11)6-12-9/h3-4,6H,1-2H3 |
Clave InChI |
QZWWQEANXLAWDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)







![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
